

A Comparative Spectroscopic Analysis of Bromobenzaldehyde Isomers

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Compound of Interest

Compound Name: *4-Bromo-2-fluorobenzaldehyde*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the three structural isomers of bromobenzaldehyde: 2-bromobenzaldehyde, 3-bromobenzaldehyde, and 4-bromobenzaldehyde. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification, characterization, and quality control in synthetic chemistry and drug development. This document presents a compilation of experimental data from ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside standardized experimental protocols for data acquisition.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for the ortho, meta, and para isomers of bromobenzaldehyde.

Table 1: ^1H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Isomer	Chemical Shift (δ , ppm) and Multiplicity
2-Bromobenzaldehyde	10.36 (s, 1H, CHO), 7.91 (dd, J = 7.7, 1.8 Hz, 1H, Ar-H), 7.65 (dd, J = 7.5, 1.8 Hz, 1H, Ar-H), 7.43 (m, 2H, Ar-H) [1]
3-Bromobenzaldehyde	9.95 (s, 1H, CHO), 8.02 (t, J = 1.8 Hz, 1H, Ar-H), 7.85 (dt, J = 7.7, 1.3 Hz, 1H, Ar-H), 7.77 (ddd, J = 8.0, 2.0, 1.0 Hz, 1H, Ar-H), 7.42 (t, J = 7.8 Hz, 1H, Ar-H) [2]
4-Bromobenzaldehyde	9.98 (s, 1H, CHO), 7.78 (d, J = 8.5 Hz, 2H, Ar-H), 7.72 (d, J = 8.5 Hz, 2H, Ar-H)

Table 2: ^{13}C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Isomer	Chemical Shift (δ , ppm)
2-Bromobenzaldehyde	191.9 (CHO), 135.4, 133.9, 133.4, 129.8, 127.9, 127.1 (Ar-C) [1] [3]
3-Bromobenzaldehyde	190.8 (CHO), 138.0, 137.3, 132.4, 130.6, 128.4, 123.4 (Ar-C) [1]
4-Bromobenzaldehyde	191.1 (CHO), 135.2, 132.4, 130.9, 129.8 (Ar-C) [4]

Table 3: Infrared (IR) Spectroscopy Data (Neat/Film, cm⁻¹)

Isomer	Key Absorption Bands (cm ⁻¹) and Assignments
2-Bromobenzaldehyde	~3070 (Ar C-H stretch), ~2860, ~2770 (Aldehyde C-H stretch), ~1705 (C=O stretch), ~1590 (Ar C=C stretch), ~750 (C-Br stretch)[5] [6][7]
3-Bromobenzaldehyde	~3060 (Ar C-H stretch), ~2850, ~2750 (Aldehyde C-H stretch), ~1700 (C=O stretch), ~1570 (Ar C=C stretch), ~780 (C-Br stretch)[8] [9][10]
4-Bromobenzaldehyde	~3080 (Ar C-H stretch), ~2830, ~2740 (Aldehyde C-H stretch), ~1695 (C=O stretch), ~1585 (Ar C=C stretch), ~820 (C-Br stretch)

Table 4: Mass Spectrometry Data (Electron Ionization, EI)

Isomer	Key m/z Ratios and [Relative Intensity %]
2-Bromobenzaldehyde	186/184 [M ⁺ , ~95/~100], 185/183 [M-H, ~70/~75], 157/155 [M-CHO, ~20/~20], 104 [M-Br, ~30], 76 [C ₆ H ₄ , ~40], 50 [C ₄ H ₂ , ~50][11][12]
3-Bromobenzaldehyde	186/184 [M ⁺ , ~98/~100], 185/183 [M-H, ~80/~85], 157/155 [M-CHO, ~30/~30], 104 [M-Br, ~40], 76 [C ₆ H ₄ , ~50], 50 [C ₄ H ₂ , ~60][13][14]
4-Bromobenzaldehyde	186/184 [M ⁺ , ~97/~100], 185/183 [M-H, ~90/~95], 157/155 [M-CHO, ~45/~45], 104 [M-Br, ~25], 76 [C ₆ H ₄ , ~35], 50 [C ₄ H ₂ , ~45]

Experimental Protocols

Standardized protocols for acquiring high-quality spectroscopic data for bromobenzaldehyde isomers are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the bromobenzaldehyde isomer in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz NMR spectrometer.
- ^1H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: -2 to 12 ppm.
 - Acquisition Time: 4 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 16.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Spectral Width: 0 to 200 ppm.
 - Acquisition Time: 1.5 seconds.
 - Relaxation Delay: 3 seconds.
 - Number of Scans: 1024.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the TMS signal at 0.00 ppm for ^1H and 77.16 ppm for the CDCl_3 solvent peak in the ^{13}C spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples (2- and 3-bromobenzaldehyde), a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For the solid isomer (4-bromobenzaldehyde), a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for all samples by placing a small amount of the substance directly on the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16.
- Background: A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and automatically subtracted from the sample spectrum.
- Data Processing: The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm^{-1}).

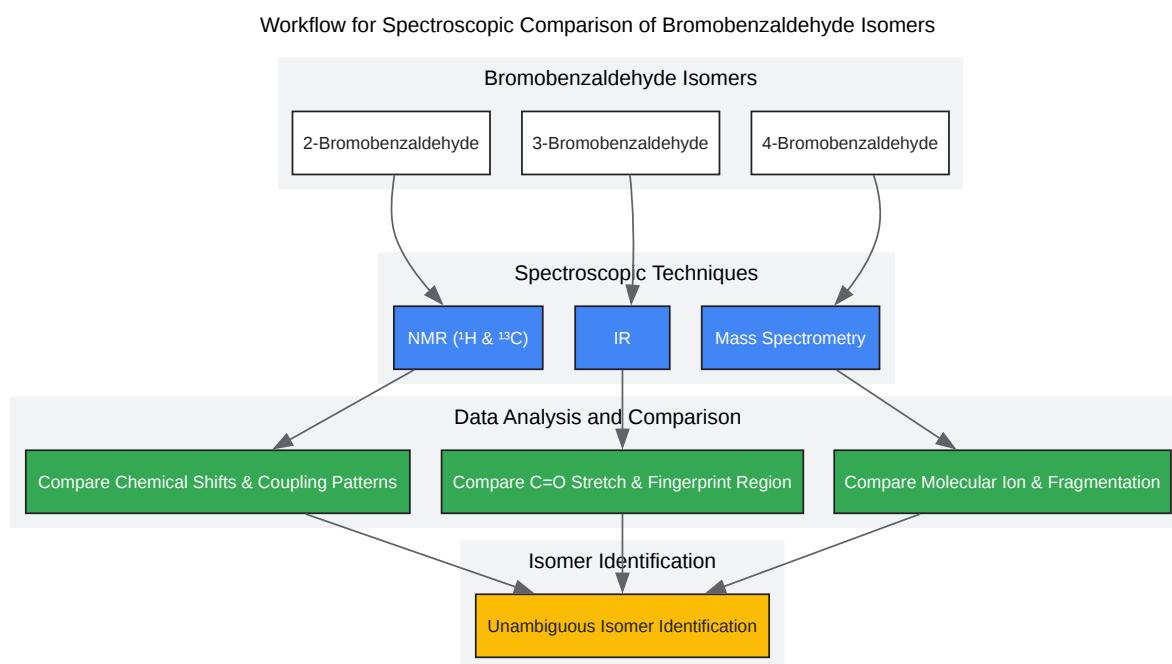
Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the bromobenzaldehyde isomer in a volatile organic solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.
- Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer. The sample can be introduced via a direct insertion probe or through a gas chromatography (GC) inlet.
- Data Acquisition:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.

- Mass Range: m/z 40-300.
- Source Temperature: 200-250 °C.
- Data Processing: The resulting mass spectrum is plotted as relative intensity versus the mass-to-charge ratio (m/z).

Visualization

The following diagram illustrates the logical workflow for the spectroscopic comparison of bromobenzaldehyde isomers.



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Caption: Logical workflow for isomer differentiation.

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